molecular formula C14H12I2 B1340420 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl CAS No. 69571-02-4

4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl

Cat. No.: B1340420
CAS No.: 69571-02-4
M. Wt: 434.05 g/mol
InChI Key: WHFMNDMHTIOIMS-UHFFFAOYSA-N
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Description

4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl: is an organic compound with the molecular formula C14H12I2 It is a biphenyl derivative where two iodine atoms are substituted at the 4 and 4’ positions, and two methyl groups are substituted at the 2 and 2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki Coupling Reaction: One common method to synthesize 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl involves the Suzuki coupling reaction. This reaction typically uses a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene or dimethylformamide at elevated temperatures.

    Iodination of 2,2’-Dimethyl-1,1’-biphenyl: Another method involves the direct iodination of 2,2’-dimethyl-1,1’-biphenyl using iodine and an oxidizing agent like nitric acid or hydrogen peroxide. This reaction is typically performed under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding biphenyl derivatives with oxidized functional groups.

    Reduction Reactions: Reduction of 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the removal of iodine atoms and formation of the corresponding biphenyl.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Reagents like potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Reagents like lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products:

    Substitution: Formation of biphenyl derivatives with various functional groups replacing the iodine atoms.

    Oxidation: Formation of biphenyl derivatives with oxidized functional groups such as carboxylic acids or ketones.

    Reduction: Formation of 2,2’-dimethyl-1,1’-biphenyl or other reduced biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

Biology and Medicine:

    Radiolabeling: The iodine atoms in 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl can be replaced with radioactive isotopes of iodine, making it useful in radiolabeling studies for tracking biological processes.

    Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.

Industry:

    Material Science: 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl can be used in the development of new materials with specific electronic or optical properties.

    Polymer Synthesis: The compound can be incorporated into polymer backbones to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl depends on its specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and facilitating the catalytic cycle. In radiolabeling, the iodine atoms serve as markers that can be detected using imaging techniques. The molecular targets and pathways involved vary based on the specific chemical reactions or biological processes being studied.

Comparison with Similar Compounds

    4,4’-Diiodobiphenyl: Similar structure but lacks the methyl groups at the 2 and 2’ positions.

    2,2’-Diiodobiphenyl: Iodine atoms are substituted at the 2 and 2’ positions instead of the 4 and 4’ positions.

    4,4’-Dibromo-2,2’-dimethyl-1,1’-biphenyl: Bromine atoms replace the iodine atoms, resulting in different reactivity and properties.

Uniqueness: 4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl is unique due to the presence of both iodine and methyl groups, which influence its reactivity and potential applications. The iodine atoms provide sites for further functionalization, while the methyl groups can affect the compound’s steric and electronic properties.

Properties

IUPAC Name

4-iodo-1-(4-iodo-2-methylphenyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFMNDMHTIOIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)C2=C(C=C(C=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549768
Record name 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69571-02-4
Record name 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69571-02-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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